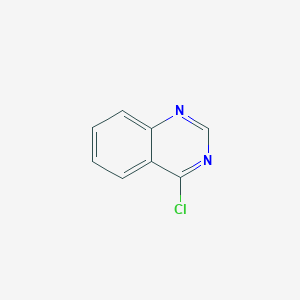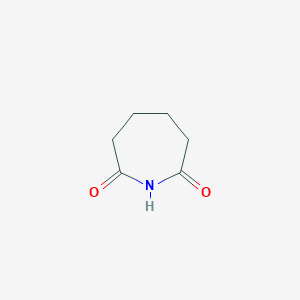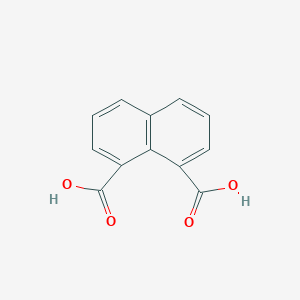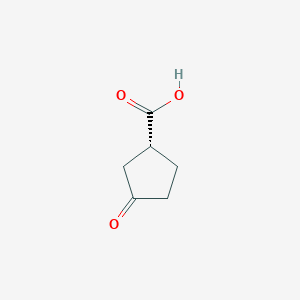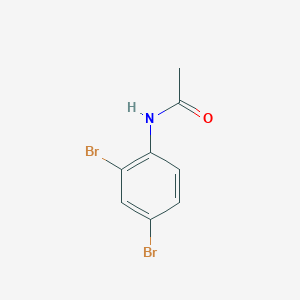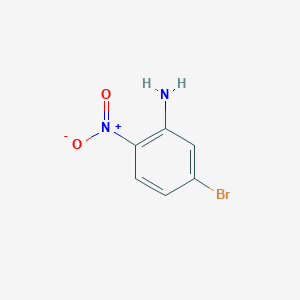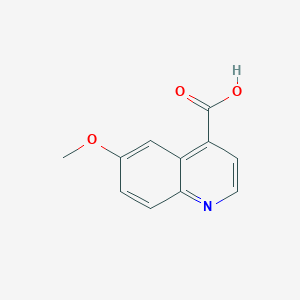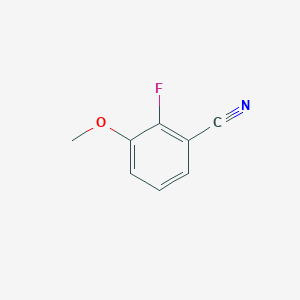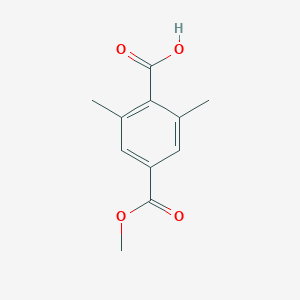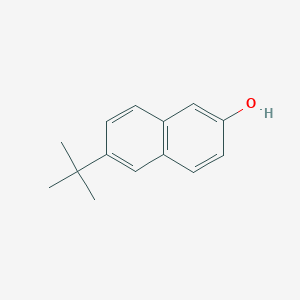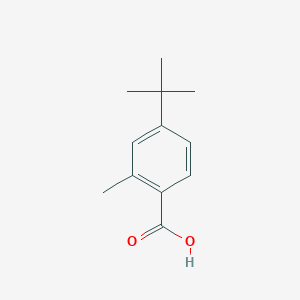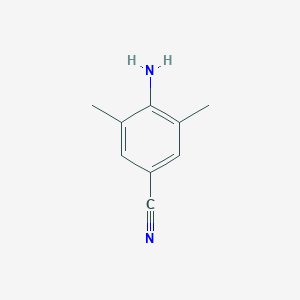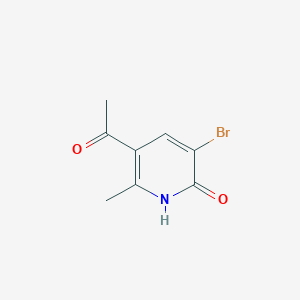![molecular formula C12H9NO B184090 1-Methylbenzo[cd]indol-2(1H)-one CAS No. 1710-20-9](/img/structure/B184090.png)
1-Methylbenzo[cd]indol-2(1H)-one
描述
1-Methylbenzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the indole family This compound is characterized by a fused benzene and indole ring system with a ketone functional group at the second position and a methyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylbenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the desired indole derivative . The reaction conditions are generally mild, and the process can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
1-Methylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted indole derivatives with varying functional groups.
科学研究应用
1-Methylbenzo[cd]indol-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Methylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a DNA-intercalator, binding to DNA and interfering with its replication and transcription processes . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s effects are mediated through various signaling pathways, including those involved in cell cycle regulation and apoptosis.
相似化合物的比较
Similar Compounds
1H-benzo[d]imidazol-2-yl(phenyl)methanone: Similar in structure but with different functional groups and biological activities.
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with distinct properties and applications.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and different structural features.
Uniqueness
1-Methylbenzo[cd]indol-2(1H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
CAS 编号 |
1710-20-9 |
|---|---|
分子式 |
C12H9NO |
分子量 |
183.21 g/mol |
IUPAC 名称 |
1-methylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C12H9NO/c1-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7H,1H3 |
InChI 键 |
SQEZXFSADTVEQB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
规范 SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Key on ui other cas no. |
1710-20-9 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
